H-Ala-Arg-AMC hydrochloride is a fluorogenic substrate widely utilized in biochemical assays, particularly for measuring the activity of proteolytic enzymes. This compound is significant in research applications involving enzyme kinetics and inhibitor screening. The hydrochloride form enhances its solubility and stability in aqueous solutions, making it suitable for various experimental conditions.
H-Ala-Arg-AMC hydrochloride is classified as a peptide derivative, specifically an amino acid conjugate that incorporates the fluorogenic group 7-amino-4-methylcoumarin. It is primarily sourced from solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The compound is categorized under fluorogenic substrates used in protease assays, serving as an important tool in enzymology and molecular biology.
The synthesis of H-Ala-Arg-AMC hydrochloride typically involves several key steps:
This multi-step synthesis allows for the production of H-Ala-Arg-AMC hydrochloride in high yields while minimizing racemization risks associated with amino acid derivatives .
H-Ala-Arg-AMC hydrochloride consists of an alanine residue linked to an arginine residue, with the 7-amino-4-methylcoumarin moiety providing its fluorogenic properties. The molecular formula can be represented as C₁₄H₁₈ClN₃O₃, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
The structure can be visualized as follows:
This structure enables specific interactions with proteolytic enzymes, allowing for effective monitoring of enzymatic activity .
H-Ala-Arg-AMC hydrochloride primarily participates in proteolytic cleavage reactions. When exposed to active proteases such as trypsin or TMPRSS2, the peptide bond between alanine and arginine is cleaved. This reaction releases the fluorescent 7-amino-4-methylcoumarin, which can be quantitatively measured due to its strong fluorescence.
The typical reaction conditions include:
The release of 7-amino-4-methylcoumarin serves as an indicator of protease activity, allowing researchers to assess enzyme kinetics accurately .
The mechanism of action for H-Ala-Arg-AMC hydrochloride involves its interaction with serine proteases:
This process allows for real-time monitoring of enzyme activity through fluorescence measurements, which correlate directly with protease concentration and activity levels .
H-Ala-Arg-AMC hydrochloride exhibits several important physical and chemical properties:
These properties make H-Ala-Arg-AMC hydrochloride a valuable tool in biochemical assays where precise measurement of enzyme activity is required .
H-Ala-Arg-AMC hydrochloride has diverse applications in scientific research:
H-Ala-Arg-AMC HCl serves as a critical fluorogenic substrate for quantifying the proteolytic activity of TMPRSS2, a key host protease facilitating SARS-CoV-2 viral entry. Upon cleavage by TMPRSS2, the release of the AMC fluorophore enables real-time monitoring of enzyme kinetics. Research demonstrates that TMPRSS2 cleaves the substrate at the Arg-AMC bond, with optimal activity at physiological pH (7.4) and temperature (37°C) [3]. The Michaelis constant (Km) for this substrate with TMPRSS2 ranges between 20–40 µM, indicating moderate affinity suitable for high-sensitivity assays. Structural studies reveal TMPRSS2’s S2 subsite accommodates Ala due to its small hydrophobic pocket, while the S1 subsite specifically recognizes Arg via salt bridges with Asp435 [3] [7]. This specificity underpins its utility in screening TMPRSS2 inhibitors (e.g., nafamostat) for COVID-19 therapeutics [7].
Table 1: Kinetic Parameters of H-Ala-Arg-AMC HCl with TMPRSS2
Parameter | Value | Conditions |
---|---|---|
Km (µM) | 20–40 | pH 7.4, 37°C |
kcat (s⁻¹) | 0.8–1.2 | 50 mM Tris, 150 mM NaCl |
Optimal pH | 7.4 | |
Optimal Temperature | 37°C |
H-Ala-Arg-AMC HCl exhibits distinct kinetic behavior across trypsin-like proteases. For trypsin, the Km is significantly lower (5–10 µM) than for TMPRSS2, reflecting trypsin’s broader catalytic efficiency for Arg/Lys-terminated substrates . Furin, however, shows minimal activity due to its preference for multibasic motifs (e.g., Arg-X-X-Arg). Kinetic profiling reveals:
H-Ala-Arg-AMC HCl serves as a moderate substrate for lysosomal cysteine proteases. Cathepsin B cleaves it with a Km of 50–70 µM, while cathepsin H shows higher affinity (Km ~ 30 µM) due to its aminopeptidase activity [4]. Unlike Cathepsin B’s endopeptidase dominance, Cathepsin H sequentially hydrolyzes N-terminal Ala-Arg bonds, releasing AMC incrementally. Inhibitor studies confirm E-64 (cysteine protease inhibitor) abolishes activity, validating the assay’s specificity [4] [6].
In lysosomal storage disorders, H-Ala-Arg-AMC HCl quantifies aberrant cathepsin activity. Elevated cleavage rates correlate with lysosomal stress in cellular models, where substrate accumulation increases fluorescence 2–3-fold versus controls [4]. This enables tracking of pathological protease leakage or overexpression, providing insights into disease mechanisms like neurodegeneration.
PepN (aminopeptidase N) efficiently hydrolyzes H-Ala-Arg-AMC HCl, with a Km of 15.9 µM for Arg-AMC derivatives. Its broad specificity accommodates Ala-Arg sequences, though activity is 40% lower than for pure Arg-AMC [4] [8]. PepC, however, exhibits negligible activity due to steric hindrance from its deeper S1 pocket. PepN’s catalytic efficiency follows the hierarchy:Arg-AMC > Ala-Arg-AMC > Lys-AMC > Gly-AMC [4] [8].
Table 2: Aminopeptidase Specificity for H-Ala-Arg-AMC HCl
Enzyme | Km (µM) | Relative Activity (%) | Inhibitors |
---|---|---|---|
PepN (E. coli) | 15.9 | 100 (Arg-AMC reference) | EDTA, Cu²⁺, Hg²⁺ |
PepC (L. lactis) | >100 | <10 | None reported |
L. sakei Arginine AP | 15.9 (Arg-AMC) | 60 (Ala-Arg-AMC) | pCMB, Zn²⁺ |
Arginine-specific aminopeptidases (e.g., from Lactobacillus sakei) preferentially hydrolyze H-Ala-Arg-AMC HCl at the N-terminal Arg-AMC bond, yielding free AMC. The Km for Arg-AMC is 15.9 µM, while dipeptides like Ala-Arg show Km values of ~45 µM [5] [8]. Optimal activity occurs at pH 5.0–6.0 and 37°C, with divalent cations (Cu²⁺, Hg²⁺) inhibiting activity by >80% [5]. This substrate aids in elucidating bacterial survival mechanisms, where arginine liberation supports growth in nutrient-poor environments like meat ecosystems [8].
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